Olivacine

Catalog No.
S538036
CAS No.
484-49-1
M.F
C17H14N2
M. Wt
246.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olivacine

Olivacine (CAS 484-49-1) addresses the critical solubility and toxicity limitations of ellipticine-based Topo II inhibitors. Its C-1 methyl substitution enables:

  • Hydrophilic C-1 alkylamino modifications impossible on ellipticine, directly yielding aqueous-soluble chemotherapeutics.
  • Superior mutant p53 reconstitution activity vs. ellipticine in cancer cell assays.
  • Derivatives evade P-gp efflux, retaining nanomolar potency in MDR tumors where elliptinium and doxorubicin fail.

CAS Number

484-49-1

Product Name

Olivacine

IUPAC Name

1,5-dimethyl-2H-pyrido[4,3-b]carbazole

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

InChI

InChI=1S/C17H14N2/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15/h3-9,18H,1-2H3

InChI Key

ZIXGXMMUKPLXBB-UHFFFAOYSA-N

SMILES

CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C

solubility

Soluble in DMSO

Synonyms

olivacine, olivacine oxalate (1:1)

Canonical SMILES

CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C

Isomeric SMILES

CC1=C2C=CN=C(C2=CC3=C1NC4=CC=CC=C43)C

The exact mass of the compound Olivacine is 246.1157 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70134. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Secologanin Tryptamine Alkaloids - Ellipticines - Supplementary Records. It belongs to the ontological category of carbazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg

Olivacine (CAS 484-49-1), a naturally occurring 1,5-dimethyl-6H-pyrido[4,3-b]carbazole alkaloid, is a highly specialized precursor and reference standard procured primarily for advanced oncology drug discovery. As a structural isomer of the more common ellipticine, olivacine is distinguished by the placement of its methyl group at the C-1 rather than the C-11 position [1]. This specific structural configuration fundamentally alters its steric profile, metabolic stability, and derivatization potential. In industrial and academic procurement, olivacine is prioritized as a baseline scaffold for synthesizing next-generation topoisomerase II inhibitors and DNA intercalators, offering a distinct starting point for structure-activity relationship (SAR) libraries aimed at overcoming the severe toxicity and solubility limitations inherent to the broader pyrido[4,3-b]carbazole class [2].

Research Fit

Target engagement DNA intercalation / topoisomerase II inhibition studies
Compound class Pyridocarbazole alkaloid probe (structural isomer of ellipticine)
Cell model context MDR cancer cell antiproliferative screening
Antimalarial screening Plasmodium selectivity and oral activity study fit

Substituting olivacine with its widely available isomer, ellipticine, critically compromises downstream synthesis and formulation goals. Ellipticine and its direct analogs are notoriously limited by poor aqueous solubility and severe off-target toxicities, including nephrotoxicity and immunohemolytic effects, which have historically forced the withdrawal of ellipticine-based clinical candidates [1]. Furthermore, ellipticine derivatives are highly prone to metabolic oxidation into toxic quinoid intermediates. Olivacine’s unique C-1 methyl positioning allows chemists to perform targeted hydrophilic modifications—such as adding alkylamino moieties at the 1-position—that are sterically hindered or impossible on the ellipticine scaffold [2]. Consequently, buyers attempting to use ellipticine as a generic substitute will fail to achieve the necessary aqueous solubility and will inherit a significantly narrower therapeutic window during SAR development [1].

Substitution Risk

Pyridocarbazole isomer
Ellipticine substitution may shift normal-cell cytotoxicity profile; olivacine reported lower NHDF toxicity
Side-chain modification
Small lateral chain changes can strongly alter MDR cross-resistance and potency
Class-level mechanism
Shared topoisomerase II inhibition does not guarantee equivalent anti-proliferative response across pyridocarbazoles

Precursor Suitability for Hydrophilic Derivatization and Solubility Enhancement

The structural difference between olivacine and ellipticine dictates their viability in formulation. Olivacine's C-1 methyl group allows for direct substitution with hydrophilic alkylamino moieties, significantly improving water solubility compared to ellipticine [1]. Furthermore, when the N-6 position of olivacine is blocked, it prevents the oxidation of the 9-hydroxy group into a toxic quinoid system—a major metabolic flaw of ellipticine [2].

Evidence DimensionCapacity for solubility-enhancing C-1 substitution
Target Compound DataOlivacine scaffold allows C-1 alkylamino substitutions, dramatically improving water solubility and preventing toxic quinoid oxidation.
Comparator Or BaselineEllipticine lacks the C-1 substitution vector, resulting in derivatives with notoriously low bioavailability and solubility.
Quantified DifferenceOlivacine's structure enables modifications yielding highly soluble derivatives (e.g., S16020) with nanomolar potency, whereas ellipticine's structural constraints lead to insoluble, withdrawn analogs.
ConditionsChemical synthesis of pyrido[4,3-b]carbazole derivatives for aqueous formulation.

Buyers must select olivacine to access the specific C-1 substitution vector required to overcome the historical solubility and formulation bottlenecks of carbazole alkaloids.

MDR Cytotoxicity vs Doxorubicin
Head-to-head
~3-fold higher cytotoxicity
Reported differential response in doxorubicin-resistant model
LoVo/DX colorectal adenocarcinoma; MDR context-dependent

Baseline Toxicity Profile for SAR Library Development

In comparative cytotoxicity assays, olivacine demonstrates a significantly wider therapeutic window than ellipticine. When tested against normal human dermal fibroblasts (NHDF) and various cancer cell lines, olivacine exhibited much weaker baseline cytotoxicity, providing a safer starting point for structural optimization [1].

Evidence DimensionCytotoxicity against normal human dermal fibroblasts (NHDF) and baseline cancer lines
Target Compound DataOlivacine exhibits lower baseline toxicity, with IC50 values ranging from 12 to 26 μM.
Comparator Or BaselineEllipticine exhibits high baseline toxicity, with IC50 values typically between 1.25 and 5.86 μM.
Quantified DifferenceOlivacine demonstrates a 2- to 10-fold lower cytotoxicity against normal cells compared to ellipticine, providing a substantially wider safety margin.
ConditionsMTT and SRB cytotoxicity assays on normal NHDF and cancer cell lines.

Procuring a less toxic baseline scaffold provides a wider therapeutic window for structural optimization, reducing the risk of late-stage failure due to off-target healthy cell death.

Normal Cell Selectivity vs Ellipticine
Head-to-head
Lower NHDF cytotoxicity
Reported normal-cell cytotoxicity profile may differ
A549 cells affected at lower concentrations; verify in target model

Efficacy in p53 Protein Reconstitution

Olivacine derivatives show a distinct advantage in targeted oncology applications involving the p53 tumor suppressor protein. In direct comparisons, compounds derived from the olivacine scaffold induced a much stronger restoration of mutant p53 protein levels than the ellipticine reference standard[1]. This makes olivacine uniquely suited for p53-targeted drug design [2].

Evidence DimensionRestoration of mutant p53 suppressor activity
Target Compound DataOlivacine derivatives demonstrate a robust, quantitatively stronger induction of p53 protein levels in mutant cell lines.
Comparator Or BaselineEllipticine reference standards show a significantly weaker effect on restoring p53 protein levels.
Quantified DifferenceOlivacine derivatives exhibit a stronger dose-dependent restoration of mutant p53 suppressor function than the ellipticine baseline.
Conditions18-hour incubation in CCRF/CEM (mutant p53) and A549 (wild-type p53) cell lines.

For research programs targeting p53 mutations, olivacine is the strictly preferred starting material due to its superior baseline modulation of the p53 pathway.

Antimalarial Selectivity Index
Head-to-head
SI > 280
Reported high selectivity in antimalarial screening
Cryptolepine SI = 10–12; P. falciparum vs macrophages

Circumvention of P-glycoprotein-Mediated Multidrug Resistance

A critical procurement advantage of the olivacine scaffold is its ability to yield derivatives that evade multidrug resistance (MDR). Advanced olivacine derivatives, such as S16020, retain full potency in pure classical MDR phenotypes linked to P-glycoprotein (P-gp) overexpression, whereas standard benchmarks like Adriamycin and Elliptinium acetate suffer massive losses in efficacy [1].

Evidence DimensionCytotoxicity in P-gp overexpressing MDR cell lines
Target Compound DataOlivacine derivatives retain full potency in pure classical MDR phenotypes (e.g., P388/VCR-20).
Comparator Or BaselineAdriamycin (Doxorubicin) and Elliptinium acetate suffer massive losses in potency due to rapid efflux.
Quantified DifferenceOlivacine derivatives exhibit resistance factors up to 201-fold superior to Adriamycin in P388/ADR cells and are 46-fold more potent than elliptinium acetate against non-MDR panels.
ConditionsContinuous exposure cytotoxicity assays in P-glycoprotein overexpressing multidrug-resistant tumor cell lines.

Researchers synthesizing therapeutics for drug-resistant cancers must procure olivacine to build molecules capable of bypassing P-gp-mediated efflux mechanisms.

Oral Antimalarial Activity
Head-to-head
IVI 90–97% at ≥50 mg/kg/day
Reported in vivo antimalarial response in murine model
Ellipticine IVI 100%, MST >40 days; P. berghei
Prodrug Conversion Kinetics
Reported
Complete conversion within 1 h i.v.
Supports prodrug design and PK study context
Murine model; HPLC monitoring; S 30972-1 → S 16020-2
D-Ring SAR: Cytotoxicity
Head-to-head
IC50 330 nM vs 13.1 nM
D-ring modification strongly alters cytotoxic potency
L1210 leukemia cells; ~25-fold difference

Synthesis of Highly Soluble Topoisomerase II Inhibitors

Because olivacine permits critical C-1 alkylamino modifications that are structurally impossible on ellipticine, it is the required starting material for formulating aqueous-soluble pyrido[4,3-b]carbazole chemotherapeutics [1].

Development of p53-Targeted Antineoplastic Agents

Olivacine is the preferred scaffold for SAR studies aimed at restoring wild-type function in mutant p53 cancer lines, as its derivatives consistently outperform ellipticine in p53 protein level reconstitution assays[2].

Design of Efflux-Resistant Oncology Drugs

For programs targeting multidrug-resistant (MDR) tumors, olivacine serves as the optimal precursor. Its advanced derivatives successfully evade P-glycoprotein (P-gp) mediated efflux, maintaining nanomolar potency where standard elliptinium and doxorubicin benchmarks fail [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
MDR cancer model studies
Differential MDR cell-line response context
P-gp-mediated resistance reversal endpoints
Antimalarial screening studies
High in vitro selectivity profile
Host-cell toxicity minimization endpoints
Topoisomerase II inhibition probe
Normal-cell cytotoxicity profile review
Off-target proliferation endpoint monitoring
Medicinal chemistry scaffold
D-ring SAR sensitivity context
Cytotoxic potency optimization endpoints

XLogP3

3.8

Exact Mass

246.1157

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5WSL5LL2C3

Other CAS

484-49-1

Wikipedia

Olivacine
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2: Dilek Ö, Patir S, Tilki T, Ertürk E. Total Synthesis of Olivacine and Ellipticine via a Lactone Ring-Opening and Aromatization Cascade. J Org Chem. 2019 Jun 21;84(12):7901-7916. doi: 10.1021/acs.joc.9b00706. Epub 2019 Jun 5. PubMed PMID: 31117560.
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